Sargaol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H38O2 |
|---|---|
Molecular Weight |
394.6 g/mol |
IUPAC Name |
2,8-dimethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]chromen-6-ol |
InChI |
InChI=1S/C27H38O2/c1-20(2)10-7-11-21(3)12-8-13-22(4)14-9-16-27(6)17-15-24-19-25(28)18-23(5)26(24)29-27/h10,12,14-15,17-19,28H,7-9,11,13,16H2,1-6H3/b21-12+,22-14+ |
InChI Key |
FUBVHBMZMUOIOJ-QRCIITMISA-N |
Isomeric SMILES |
CC1=CC(=CC2=C1OC(C=C2)(C)CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O |
Canonical SMILES |
CC1=CC(=CC2=C1OC(C=C2)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)O |
Synonyms |
sargaol |
Origin of Product |
United States |
Natural Occurrence, Isolation, and Biosynthetic Pathways of Sargaol
Diverse Natural Sources and Biogeographical Distribution
Sargaol has been identified in a variety of marine and terrestrial organisms, highlighting its widespread, albeit specific, distribution in nature.
Identification in Phaeophyceae (Brown Algae)
The compound is notably prevalent in several species of Phaeophyceae, or brown algae, a large group of predominantly marine multicellular algae. biologynotesonline.comwikipedia.org The presence of this compound has been confirmed in the following species:
Stypopodium zonale : This brown alga is a known source of this compound and other bioactive meroterpenoids. researchgate.netresearchgate.netnih.govbvsalud.org Specimens of S. zonale from which this compound has been isolated have been collected in locations such as Brazil and Jamaica. nih.govmdpi.com
Sargassum tortile : this compound was originally isolated from this species of the widespread Sargassum genus. researchgate.netnih.govresearchgate.net The initial isolation was performed on algae collected from Tanabe Bay in Japan. nih.gov The genus Sargassum is famously known for forming the vast floating mats of the Sargasso Sea in the Atlantic Ocean. biologynotesonline.com
Stypopodium flabelliforme : This species is another significant marine source of this compound. researchgate.netresearchgate.netnih.govuchile.cl It is found in geographically distinct regions, including Easter Island (Chile) and Long Island in Papua New Guinea. researchgate.netmdpi.com
Table 1: this compound Occurrence in Phaeophyceae
| Species | Family | Notable Collection Location(s) | References |
|---|---|---|---|
| Stypopodium zonale | Dictyotaceae | Jamaica, Brazil | researchgate.netnih.govmdpi.com |
| Sargassum tortile | Sargassaceae | Tanabe Bay, Japan | researchgate.netnih.govresearchgate.net |
| Stypopodium flabelliforme | Dictyotaceae | Easter Island (Chile), Papua New Guinea | researchgate.netmdpi.com |
Isolation from Other Botanical Genera
Beyond the marine environment, this compound has also been successfully isolated from terrestrial plants.
Garcinia livingstonei : This tropical African tree, a member of the Clusiaceae family, is a documented terrestrial source of this compound. researchgate.netnih.govsurrey.ac.uk The compound has been extracted from both the stem bark and the fruit of the plant. nih.govsurrey.ac.ukresearchgate.net Traditionally, the stem bark of G. livingstonei is used as a skin lightening agent. nih.govsurrey.ac.ukebi.ac.ukcabidigitallibrary.org
Advanced Methodologies for this compound Isolation and Purification
The extraction and purification of this compound from complex natural matrices rely on a combination of modern chromatographic and spectroscopic techniques to ensure high purity of the final compound. hilarispublisher.com
Modern Chromatographic Techniques in Natural Product Extraction
The isolation of this compound typically begins with solvent extraction from the source material, followed by a series of chromatographic steps to separate the target compound from a complex mixture of metabolites. hilarispublisher.comrroij.comjsmcentral.org
Commonly employed techniques include:
Column Chromatography (CC) : This is a fundamental preparative technique used for the initial fractionation of the crude extract. hilarispublisher.comjsmcentral.org The extract is passed through a column packed with a stationary phase, such as silica (B1680970) gel.
High-Performance Liquid Chromatography (HPLC) : HPLC is a powerful method used for the final purification of this compound, offering high resolution and sensitivity. hilarispublisher.comrroij.comfrontiersin.orgchromatographyonline.com Preparative HPLC is often used to isolate pure compounds from the fractions obtained via column chromatography. researchgate.net
Medium-Pressure Liquid Chromatography (MPLC) : MPLC is another preparative column chromatography technique that allows for increased separation efficiency by using smaller particle-size supports. frontiersin.orgmdpi.com
Solid-Phase Extraction (SPE) : SPE can be used as a purification step to selectively retain target compounds from a liquid sample by passing it through a solid sorbent. hilarispublisher.comfrontiersin.org
The general workflow for isolating this compound involves initial extraction with a solvent like methanol (B129727) or dichloromethane, followed by fractionation using column chromatography and final purification by preparative HPLC. researchgate.netresearchgate.net
Spectroscopic-Assisted Fractionation and Purity Assessment
Throughout the isolation process, spectroscopic methods are crucial for identifying the fractions containing this compound and for assessing the purity of the isolated compound. rroij.com The structural elucidation of this compound relies on a combination of these techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D NMR (e.g., COSY, HSQC, HMBC) experiments are fundamental for determining the precise chemical structure and connectivity of atoms within the this compound molecule. researchgate.netuchile.clucsd.edu
Mass Spectrometry (MS) : MS analysis provides information on the molecular weight and elemental composition of the compound, confirming the molecular formula. researchgate.netsurrey.ac.ukresearchgate.netucsd.edu
Vibrational Circular Dichroism (VCD) : For stereochemical analysis, VCD spectroscopy, often combined with Density Functional Theory (DFT) calculations, has been used to determine the absolute configuration of derivatives like this compound acetate (B1210297). researchgate.net
These analytical tools are used at each stage of purification to guide the fractionation process and to confirm the identity and purity of the final isolated this compound. researchgate.net
Elucidation of this compound Biosynthetic Pathways
This compound is classified as a meroterpenoid, a class of natural products derived from hybrid biosynthetic pathways. researchopenworld.comnih.govnih.gov Their structures are formed from both terpenoid and non-terpenoid precursors. frontiersin.org
The biosynthesis of brown algal meroditerpenoids like this compound is understood to have a mixed origin, typically involving the combination of a hydroquinone (B1673460) ring and a polyprenyl side chain. nih.govresearchgate.netnih.gov The general pathway is believed to involve key steps from two major metabolic routes:
Aromatic Ring Formation : The hydroquinone portion of the molecule is likely derived from the shikimate pathway, which produces aromatic amino acids and other aromatic compounds in plants and microorganisms.
Isoprenoid Chain Synthesis : The diterpenoid side chain is synthesized via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway (also known as the DOXP pathway), which is common in algae and plants for the production of isoprenoid precursors. nih.govresearchopenworld.com
This compound itself is considered a potential biosynthetic precursor for other chromenols and related compounds found in brown algae. nih.gov The formation of the chromene ring system in this compound likely occurs through an intramolecular cyclization of a prenylated hydroquinone intermediate. This complex biosynthesis, combining elements from different core metabolic pathways, is responsible for the structural diversity seen in meroterpenoids. nih.govnih.gov
Enzymatic and Molecular Mechanisms of Meroditerpenoid Formation
The biosynthesis of meroditerpenoids like this compound is a complex process involving several key enzymatic steps that construct and modify the final molecule. researchgate.net These natural products are structurally diverse, a feature that arises from the varied enzymatic machinery of the producing organisms. researchgate.netfrontiersin.org The formation of the chromene core of this compound and its diterpenoid side chain is governed by specific enzyme families.
The biosynthetic pathway for tocochromanols, which are structurally related to this compound, provides a model for understanding the enzymatic mechanisms involved. researchgate.netnih.gov This process consists of several main steps catalyzed by distinct enzymes:
Hydroxyphenylpyruvate Dioxygenase (HPPD): This enzyme catalyzes the conversion of p-hydroxyphenylpyruvate (HPP) to homogentisic acid (HGA), which serves as the aromatic precursor for the chromene ring. researchgate.netrsc.orgnih.gov
Prenyltransferases: These enzymes are responsible for attaching the isoprenoid side chain to the aromatic core. rsc.org Specifically, a transferase catalyzes the alkylation of HGA with a geranylgeranyl diphosphate (B83284) unit, leading to the formation of a benzoquinol derivative, a key intermediate. rsc.orgnih.gov
Methyltransferases: Following prenylation, S-adenosyl methionine-dependent methyltransferases add methyl groups to the aromatic ring. The sequence of methylation and cyclization determines the final substitution pattern of the chromanol. nih.gov
Tocopherol Cyclase: This enzyme catalyzes the cyclization of the prenylated quinone intermediate to form the characteristic chromanol ring system. researchgate.netnih.gov This cyclization step is crucial for forming the heterocyclic ring found in this compound.
The vast structural diversity among meroditerpenoids is a result of subsequent modifications to the basic structure. rsc.org The activation of double bonds within the isoprenoid side chain, often catalyzed by oxidoreductases or hydratases, can lead to the introduction of hydroxyl groups, oxo functionalities, or further cyclizations, resulting in a wide array of related compounds. rsc.org
Table 1: Key Enzymes in Meroditerpenoid Biosynthesis
| Enzyme Class | Function | Example Reaction |
|---|---|---|
| Dioxygenase | Formation of the aromatic precursor | Catalyzes the conversion of p-hydroxyphenylpyruvate (HPP) to homogentisic acid (HGA). rsc.orgnih.gov |
| Prenyltransferase | Attachment of the isoprenoid side chain | Catalyzes the alkylation of HGA to form benzoquinol derivatives like methyl-geranygeraniol benzoquinol (MGGBQ). rsc.orgnih.gov |
| Methyltransferase | Methylation of the aromatic ring | Adds methyl groups to the benzoquinol ring, influencing the final vitamer form (e.g., δ, γ). nih.gov |
| Cyclase | Formation of the chromanol/chromene ring | Catalyzes the cyclization of the prenylated quinone to create the heterocyclic ring. researchgate.netnih.gov |
Precursor Analysis and Metabolic Intermediates
The biosynthesis of this compound, as a meroditerpenoid, relies on precursors from two primary metabolic pathways: the shikimate pathway for the aromatic portion and the isoprenoid pathway for the terpene side chain. researchgate.netnih.gov
The aromatic precursor is homogentisic acid (HGA). researchgate.netrsc.orgnih.gov HGA is derived from the amino acid tyrosine via its intermediate, p-hydroxyphenylpyruvate (HPP), a product of the shikimate pathway. researchgate.netnih.gov
The isoprenoid side chain is built from the universal five-carbon precursors, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). nih.gov In photosynthetic organisms like algae, these isoprenoid units are typically synthesized via the 1-deoxy-D-xylulose-5-phosphate (DOXP) pathway, also known as the methylerythritol phosphate (B84403) (MEP) pathway. researchgate.netrsc.orgnih.gov
These precursors converge to form key metabolic intermediates en route to this compound:
Geranylgeranyl Diphosphate (GGDP): Four isoprenoid units (derived from IPP and DMAPP) are sequentially added to form the 20-carbon GGDP, the precursor for the diterpenoid side chain.
Methyl-geranylgeraniol Benzoquinol (MGGBQ): The GGDP unit is attached to the HGA-derived ring by a prenyltransferase, forming a key benzoquinol intermediate. rsc.orgnih.gov
δ-Tocotrienol: Subsequent methylation and cyclization, catalyzed by methyltransferases and tocopherol cyclase respectively, lead to the formation of δ-tocotrienol. nih.gov
This compound (Dehydro-δ-tocotrienol): this compound is considered a dehydro derivative of δ-tocotrienol. rsc.orgnih.gov It serves as a crucial intermediate and is itself the potential biosynthetic precursor for a majority of the chromenols discovered in brown algae. rsc.orgnih.gov Further enzymatic reactions on this compound, such as epoxidation and cyclization, lead to other related meroditerpenoids like sargadiols and sargatriol. rsc.org
Table 2: Precursors and Key Intermediates in this compound Biosynthesis
| Compound | Type | Biosynthetic Origin/Role |
|---|---|---|
| p-Hydroxyphenylpyruvate (HPP) | Precursor | Derived from the shikimate pathway; converted to HGA. rsc.orgnih.gov |
| Homogentisic Acid (HGA) | Precursor | Aromatic core of the chromene ring. researchgate.netrsc.orgnih.gov |
| Isopentenyl Diphosphate (IPP) | Precursor | C5 isoprenoid unit from the DOXP pathway. nih.gov |
| Geranylgeranyl Diphosphate (GGDP) | Intermediate | C20 isoprenoid chain precursor. nih.gov |
| δ-Tocotrienol | Intermediate | Immediate precursor to this compound. nih.gov |
| This compound | Final Product/Intermediate | The target compound; also a precursor for other sargachromenols. rsc.orgnih.gov |
Chemoenzymatic and Biomimetic Synthesis Principles in Biosynthesis Research
A thorough understanding of the natural biosynthetic pathways of meroditerpenoids is fundamental for developing laboratory and industrial-scale production strategies. researchgate.netresearchgate.net Research in this area often employs chemoenzymatic and biomimetic synthesis principles to replicate or adapt nature's methods for creating these complex molecules. researchgate.net
Biomimetic synthesis aims to mimic the proposed biosynthetic pathways in a laboratory setting. nih.gov By replicating key enzymatic steps, such as cyclizations or rearrangements, chemists can not only synthesize the target natural product but also provide evidence to support a hypothesized biosynthetic route. For example, the biomimetic cyclization of a synthetic precursor was used to generate a natural product, thereby supporting the proposed pathway. nih.gov For this compound and its derivatives, a biomimetic approach would involve designing a synthetic precursor that mimics an intermediate like geranylgeranyltoluquinol and inducing its cyclization to form the chromene ring, simulating the action of a cyclase enzyme. rsc.org
Chemoenzymatic synthesis combines classical organic chemistry with enzymatic transformations. unikl.edu.mynih.gov This strategy leverages the high selectivity and efficiency of enzymes for specific steps that are often difficult to achieve with traditional chemical reagents, such as stereospecific oxidations or glycosylations. unikl.edu.my In the context of this compound research, chemical methods could be used to build the basic carbon skeleton, while enzymes could be employed for specific, regio- or stereoselective modifications, mirroring the late-stage diversification seen in the natural pathway. researchgate.net The development of these hybrid strategies is crucial for producing sufficient quantities of meroditerpenoids and their synthetic analogs for pharmaceutical research and development. researchgate.netresearchgate.net
Chemical Synthesis and Derivatization Strategies for Sargaol and Analogues
Structure-Activity Relationship (SAR) Studies Through Chemical Diversification
Systematic Structural Modifications and Their Impact on Biological Response
Systematic structural modifications of Sargaol and related chromanols and chromenols have been explored to understand their impact on biological activities. These modifications primarily involve alterations to the side chain and the chromanol/chromenol ring system researchgate.netrsc.org.
Studies on chromanols and chromenols, the core structures from which this compound derives, have shown that structural features such as the methylation pattern of the chromanol ring and the degree of saturation of the side chain can influence bioavailability and protein recognition, factors relevant to bioactivity researchgate.net.
Research on sargachromanols, a group of compounds from Sargassum species structurally related to this compound, has revealed that specific hydroxyl groups on the side chain are important for inhibitory activity against Na+/K+-ATPase ion pumps rsc.org. For instance, hydroxyl groups at C-9′ and/or C-10′ were found to be significant for this activity rsc.org.
While specific detailed data tables on systematic modifications of this compound itself and their precise impact on various biological responses were not extensively detailed in the search results, the broader context of research on related meroterpenoids and chromanol derivatives highlights the importance of side chain modifications and ring substitutions in modulating activity mdpi.commdpi.comresearchgate.netrsc.org. For example, studies on other meroditerpenoids from Stypopodium flabelliforme have shown varying degrees of cell proliferation inhibitory activity across different cancer cell lines, suggesting that structural nuances within this class significantly affect their biological profiles mdpi.com.
The gastroprotective activity of this compound was found to be attenuated by indomethacin (B1671933) and N-ethylmaleimide, suggesting the involvement of prostaglandins (B1171923) and sulfhydryl groups in its mode of action in a mouse model of gastric lesions researchgate.netresearchgate.netresearchgate.net. This provides insight into the potential biological pathways influenced by this compound, which could be further explored through structural modifications aimed at modulating these interactions.
Based on the available information, the impact of structural modifications on the biological response of this compound and its analogues can be summarized as being highly dependent on the nature and position of functional groups, particularly on the terpenoid side chain and the chromene core.
Identification of Pharmacophore Elements and Critical Structural Features
Identifying pharmacophore elements and critical structural features of this compound involves pinpointing the specific parts of the molecule responsible for its biological activity gardp.orgcollaborativedrug.comslideshare.net. A pharmacophore is an abstract description of molecular features necessary for recognition by a biological target slideshare.net.
Based on the reported activities of this compound and related compounds, several structural features are likely contributors to its biological profile:
The 6-hydroxy-chromene core: This bicyclic system with a hydroxyl group is a common motif in many bioactive natural products, including the vitamin E family (tocopherols and tocotrienols), which share structural similarities and exhibit antioxidant properties researchgate.netrsc.org. The hydroxyl group at the 6-position is often implicated in radical scavenging activity rsc.org.
The Diterpene Side Chain: The lengthy, unsaturated isoprenoid side chain is a defining feature of this compound researchgate.net. Variations in the length, degree of unsaturation, and presence of functional groups (such as hydroxyls, as seen in sargachromanols) on this side chain significantly influence the lipophilicity, membrane interactions, and potentially the binding to specific biological targets mdpi.comresearchgate.netrsc.org. The specific arrangement and stereochemistry of the isoprene (B109036) units are likely critical for optimal interaction with target molecules.
Methylation Pattern: The position and number of methyl groups on both the chromene ring and the side chain can impact activity researchgate.netrsc.org. Alterations in methylation patterns have been observed in other bioactive chromanols and can affect their properties rsc.org.
While explicit pharmacophore models for this compound were not found in the search results, the structure-activity relationship (SAR) studies on related chromanols and meroterpenoids provide strong indications of the critical structural features. The chromene core with the 6-hydroxyl group likely contributes to antioxidant or radical-scavenging activities, while the terpenoid side chain influences membrane partitioning, target binding, and potentially other interactions. The specific arrangement and functionalization of the side chain are key determinants of the observed biological responses, such as gastroprotective or antiproliferative effects researchgate.netmdpi.comresearchgate.net. Further detailed SAR studies and pharmacophore modeling would be necessary to precisely define the pharmacophore elements of this compound for its various observed activities.
Mechanistic Investigations of Sargaol S Biological Activities in Pre Clinical Models
Modulation of Cellular Signaling Pathways
Elucidation of Gastroprotective Mechanisms (e.g., involvement of prostaglandins (B1171923) and sulfhydryl groups) in cellular and animal models
Sargaol, a chromene meroterpenoid isolated from brown algae such as the genus Sargassum and Stypopodium, has demonstrated significant gastroprotective properties in preclinical studies. ucsd.eduresearchgate.netmdpi.com Investigations into its mechanism of action reveal a multifactorial process involving the modulation of key defensive factors within the gastric mucosa.
In animal models utilizing HCl/ethanol-induced gastric lesions, the protective effect of this compound was significantly diminished when subjects were pre-treated with indomethacin (B1671933), a non-steroidal anti-inflammatory drug that inhibits prostaglandin (B15479496) synthesis. mdpi.com This finding strongly suggests that the gastroprotective action of this compound is mediated, at least in part, by the activity of endogenous prostaglandins. mdpi.com Prostaglandins are crucial for maintaining gastric mucosal integrity by stimulating mucus and bicarbonate secretion and preserving mucosal blood flow.
Furthermore, the gastroprotective capacity of this compound was also attenuated by pre-treatment with N-ethylmaleimide (NEM), a compound that blocks sulfhydryl groups. mdpi.com This indicates the involvement of sulfhydryl-containing compounds, such as glutathione, in this compound's mechanism. These non-protein sulfhydryl groups are vital components of the gastric mucosal antioxidant defense system, protecting cells from oxidative damage induced by aggressive factors like ethanol. The dual involvement of prostaglandins and sulfhydryl groups underscores a complex mechanism where this compound appears to bolster the natural defense systems of the gastric lining. mdpi.com
Table 1: Mechanistic Insights into this compound's Gastroprotective Activity
| Experimental Model | Key Finding | Implicated Pathway/Mediator | Reference |
|---|---|---|---|
| HCl/Ethanol-induced gastric lesions in mice | Gastroprotective effect was attenuated by indomethacin pre-treatment. | Prostaglandins | mdpi.com |
| HCl/Ethanol-induced gastric lesions in mice | Gastroprotective effect was attenuated by N-ethylmaleimide (NEM) pre-treatment. | Sulfhydryl Groups | mdpi.com |
Impact on Apoptotic and Cell Cycle Regulatory Pathways
The influence of this compound on programmed cell death (apoptosis) and cell cycle regulation has been primarily investigated in the context of its cytotoxic effects against cancer cells. ucsd.eduresearchgate.net Apoptosis is a fundamental process for eliminating damaged or cancerous cells, while the cell cycle is the series of events that leads to cell division and proliferation. longdom.orgmdpi.comnumberanalytics.com Dysregulation of these processes is a hallmark of cancer. actaorthop.org
In vitro studies have shown that this compound exhibits cytotoxic activity against human breast cancer cell lines, including the aggressive MDA-MB-231 and MCF-7 lines. ucsd.edu Such cytotoxicity often results from the induction of apoptosis or the arrest of the cell cycle, which prevents cancer cells from multiplying. csu.edu.aufrontiersin.org One study noted that this compound can affect the cell cycle. researchgate.net However, the specific molecular pathways through which this compound induces these effects are not yet fully elucidated in the reviewed scientific literature. While the compound shows anti-proliferative promise, detailed investigations into its interaction with key apoptotic regulators (such as the Bcl-2 family proteins or caspases) and specific cell cycle checkpoint proteins (like cyclins and cyclin-dependent kinases) are required for a complete mechanistic understanding. longdom.orgactaorthop.org
Effects on Specific Kinase and Receptor Systems
Emerging research, particularly through computational models, has begun to map the interactions of this compound with specific kinases and receptor systems, which are critical nodes in cellular signaling.
Cyclin-Dependent Kinases (CDKs): CDKs are key enzymes that regulate the progression of the cell cycle. nih.govmdpi.com In silico molecular docking studies have investigated the interaction of this compound with several CDKs. ucsd.edu These studies predicted that this compound could bind to the active sites of CDK2, CDK4, and CDK6, which are crucial for the G1/S phase transition of the cell cycle. ucsd.eduplos.org This suggests that this compound's anti-proliferative effects may be partly due to the inhibition of these kinases, leading to cell cycle arrest. ucsd.edu
Estrogen Receptor Alpha (ERα): ERα is a nuclear receptor that plays a significant role in the development and progression of a majority of breast cancers. nih.govuniprot.org Molecular docking simulations have shown that this compound has the potential to interact with ERα. ucsd.edu This interaction could modulate the receptor's activity, potentially interfering with estrogen-driven cancer cell proliferation. ucsd.eduoncotarget.comnih.gov
Protein Kinase C (PKC): The PKC family of enzymes are serine/threonine kinases involved in diverse cellular signaling pathways, including cell growth, differentiation, and apoptosis. wikipedia.orgnih.gov Some evidence suggests that this compound may inhibit Protein Kinase C, a target that is often implicated in the proliferation and metastasis of certain cancers. researchgate.net
These findings highlight that this compound's biological activities likely stem from its ability to interact with multiple key signaling proteins, thereby affecting various cellular pathways simultaneously.
Molecular Target Identification and Validation
Ligand-Protein Interaction Studies
To identify the direct molecular targets of this compound and understand the nature of its binding, computational ligand-protein interaction studies have been employed. These in silico methods, such as molecular docking and molecular dynamics simulations, predict how a small molecule like this compound might physically interact with a protein target at the atomic level. nih.govfrontiersin.org
A key study performed molecular docking of this compound against several proteins implicated in cancer. ucsd.edu The results indicated favorable binding energies and interaction patterns with targets such as Estrogen Receptor alpha (ERα) and Cyclin-Dependent Kinases 2, 4, and 6 (CDK2/4/6). ucsd.edu Following the initial docking, molecular dynamics simulations were conducted to assess the stability of these predicted this compound-protein complexes over time. ucsd.edu These simulations help to validate the initial docking poses and provide insights into the dynamic nature of the interaction, confirming the stability of this compound within the binding pockets of these target proteins. ucsd.edu
Table 2: In Silico Ligand-Protein Interaction Studies for this compound
| Protein Target | Computational Method | Key Finding | Reference |
|---|---|---|---|
| Estrogen Receptor alpha (ERα) | Molecular Docking & Molecular Dynamics | Predicted stable binding and interaction. | ucsd.edu |
| Cyclin-Dependent Kinase 2 (CDK2) | Molecular Docking & Molecular Dynamics | Predicted stable binding and interaction. | ucsd.edu |
| Cyclin-Dependent Kinase 4 (CDK4) | Molecular Docking & Molecular Dynamics | Predicted stable binding and interaction. | ucsd.edu |
| Cyclin-Dependent Kinase 6 (CDK6) | Molecular Docking & Molecular Dynamics | Predicted stable binding and interaction. | ucsd.edu |
Enzyme Inhibition or Activation Kinetics
Enzyme kinetics studies are essential for quantifying the potency and mechanism of a compound's effect on an enzyme, determining parameters like the inhibition constant (K_i) or the half-maximal inhibitory concentration (IC_50). researchgate.net Meroterpenoids as a class are known to possess various enzyme-inhibitory activities. researchgate.net For instance, related compounds have been reported to inhibit enzymes like cyclooxygenase-2 (COX-2) and cholinesterases. researchgate.netmdpi.com
However, based on the reviewed scientific literature, specific enzyme inhibition or activation kinetic studies for this compound are not extensively documented. While docking studies suggest that this compound may inhibit enzymes like CDKs, detailed kinetic analyses to confirm the type of inhibition (e.g., competitive, non-competitive) and to determine its potency have not been reported. ucsd.edu Similarly, while this compound has been mentioned in studies concerning tyrosinase, a key enzyme in melanin (B1238610) production, detailed kinetic data on its inhibitory effects are lacking. scitechnol.com Therefore, a comprehensive understanding of this compound's enzymatic interactions awaits further experimental validation through kinetic studies.
Studies in In Vitro Cell Line Models
Research into the direct anti-proliferative effects of this compound on cancer cell lines is still emerging. While chemical investigations of the brown alga Stypopodium zonale have isolated this compound alongside other meroterpenoids, specific cytotoxic activity data for this compound against common cancer cell lines is not extensively detailed in the available literature. nih.govresearchgate.net For instance, a study on zonaquinone acetate (B1210297), a compound isolated from the same alga, reported its IC₅₀ values against breast and colon cancer cell lines; however, the same study only noted that this compound exhibited high antioxidant activity without providing corresponding anti-proliferative data. nih.govresearchgate.net The evaluation of a compound's potency is often expressed by the half-maximal inhibitory concentration (IC₅₀), which indicates the concentration required to inhibit a biological process, such as cell proliferation, by 50%. nih.gov
Table 1: Reported Anti-proliferative Activity of this compound in Specific Cancer Cell Lines This table reflects the information available in the provided search results. Further research may be required for comprehensive data.
| Cell Line | Cancer Type | IC₅₀ Value (µM) | Source(s) |
| Breast Cancer (e.g., MCF-7) | Breast Adenocarcinoma | Not explicitly reported in sources | nih.govresearchgate.netnih.gov |
| Colon Cancer (e.g., HT-29) | Colorectal Adenocarcinoma | Not explicitly reported in sources | nih.govresearchgate.netbvsalud.org |
| Melanoma (e.g., MeWo) | Malignant Melanoma | Not explicitly reported in sources | researchgate.net |
Melanin Biosynthesis Inhibition Mechanisms in Melanogenesis Models
This compound has been identified as a potent inhibitor of melanin production. researchgate.netscience.gov In studies using MeWo human melanoma cells, this compound was found to be more effective at reducing melanin content than hydroquinone (B1673460), a commonly used skin-lightening agent. researchgate.net The primary mechanism for melanogenesis inhibition often involves targeting tyrosinase, the rate-limiting enzyme responsible for catalyzing the initial steps of melanin synthesis from tyrosine. scitechnol.comresearchgate.net Compounds that can obstruct the active site of tyrosinase prevent the formation of O-quinone, a precursor which spontaneously polymerizes to form melanin. scitechnol.com While the precise inhibitory kinetics of this compound on tyrosinase are not detailed, its efficacy in cellular models suggests it interferes with the melanogenesis pathway, potentially through direct enzyme inhibition. researchgate.netscience.govscitechnol.com
Table 2: Findings on this compound's Melanin Biosynthesis Inhibition
| Model System | Finding | Implied Mechanism | Source(s) |
| MeWo Human Melanoma Cells | More effective in reducing melanin content than hydroquinone. | Inhibition of the melanin biosynthesis pathway. | researchgate.net |
| General Melanogenesis Models | Tyrosinase is the key rate-limiting enzyme in melanin production. | Inhibition of tyrosinase catalytic activity is a primary target for depigmentation agents. | science.govscitechnol.com |
General Cytotoxic Selectivity Profiling against Healthy Cell Lines
Investigations in In Vivo Animal Models (Mechanistic Focus)
This compound has demonstrated significant gastroprotective activity in rodent models. nih.govresearchgate.netmdpi.com In studies using mice with gastric lesions induced by an HCl/ethanol solution, orally administered this compound dose-dependently inhibited the formation of these lesions, with a calculated median effective dose (ED₅₀) of 35 mg/kg. researchgate.netmdpi.com
Mechanistic studies have provided insight into its mode of action. The protective effect of this compound was significantly weakened in animals pre-treated with indomethacin or N-ethylmaleimide. mdpi.comnih.gov
Indomethacin is a non-steroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins. nih.gov Prostaglandins are crucial for maintaining gastric mucosal integrity through actions such as stimulating mucus and bicarbonate secretion and regulating mucosal blood flow. nih.govnih.govphysiology.org The attenuation of this compound's effect by indomethacin strongly suggests that its gastroprotective activity is mediated, at least in part, by the prostaglandin pathway. mdpi.comnih.gov
N-ethylmaleimide (NEM) is a reagent that alkylates sulfhydryl groups. The reversal of this compound's protective effect by NEM indicates that endogenous sulfhydryl-containing compounds, such as glutathione, are also involved in its mechanism. mdpi.comnih.gov These compounds play a vital role in cellular defense against oxidative damage.
These findings suggest that this compound protects the gastric mucosa by enhancing endogenous protective factors, namely prostaglandins and sulfhydryl compounds. mdpi.comnih.gov
Table 3: Summary of this compound's Gastric Protection Mechanism in Rodent Models
| Model | Key Finding | Implicated Pathway | Source(s) |
| HCl/Ethanol-Induced Gastric Lesions in Mice | This compound dose-dependently inhibited gastric lesion formation (ED₅₀ = 35 mg/kg). | General gastroprotective effect. | nih.govresearchgate.netmdpi.com |
| HCl/Ethanol Model + Indomethacin Pre-treatment | The protective activity of this compound was significantly attenuated. | Involvement of Prostaglandin Synthesis. | mdpi.comnih.gov |
| HCl/Ethanol Model + N-ethylmaleimide Pre-treatment | The protective activity of this compound was significantly attenuated. | Involvement of Sulfhydryl (-SH) Groups. | mdpi.comnih.gov |
Advanced Analytical and Bioanalytical Methodologies for Sargaol
Chromatographic Techniques for Separation and Quantification
Chromatography is fundamental to isolating sargaol from complex natural extracts, typically from brown algae, and for its quantification. The choice of technique depends on the sample matrix and the analytical goal, whether it be preparative isolation or precise measurement.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. openaccessjournals.comwikipedia.org It is widely used for the separation, identification, and quantification of components in mixtures derived from various natural sources, including pharmaceuticals and biological products. wikipedia.orgnews-medical.netnih.gov The method relies on a liquid mobile phase to transport the sample through a column packed with a solid stationary phase, separating components based on their differential interactions. wikipedia.org Reversed-phase HPLC (RP-HPLC), which uses a non-polar stationary phase and a polar mobile phase, is particularly well-suited for separating moderately polar compounds like this compound. news-medical.net In the context of analyzing brown algae extracts, HPLC coupled with a Diode-Array Detector (HPLC-DAD) has been utilized for creating metabolic profiles, which can include known meroterpenoids such as this compound. colab.ws
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with sub-2 µm particles. ijsrtjournal.comresearchgate.net This innovation leads to dramatically increased speed, resolution, and sensitivity. ijsrtjournal.comresearchgate.netijariie.com The higher efficiency of UPLC allows for faster method development and reduced analysis times, making it highly suitable for high-throughput screening and the analysis of complex samples, such as those encountered in metabolomics and the characterization of liposome-based drug delivery systems. ijariie.comamericanpharmaceuticalreview.com Given its advantages, UPLC is an ideal platform for the rapid and sensitive quantification of this compound in biological matrices or for detailed purity assessments. ijariie.comamericanpharmaceuticalreview.com
Table 1: Representative HPLC/UPLC Parameters for Meroterpenoid Analysis
| Parameter | Typical Conditions | Purpose | Reference |
|---|---|---|---|
| Technique | HPLC or UPLC | Separation and Quantification | wikipedia.orgijsrtjournal.com |
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm for HPLC; <150 x 2.1 mm, <2 µm for UPLC) | Separation based on hydrophobicity | news-medical.netresearchgate.net |
| Mobile Phase | Gradient of Water (A) and Acetonitrile or Methanol (B129727) (B), often with 0.1% formic acid | Elution of analytes with varying polarity | ijariie.com |
| Detection | Diode-Array Detector (DAD) or Mass Spectrometry (MS) | Identification (UV-Vis spectra) and Quantification | colab.ws |
| Flow Rate | ~1.0 mL/min for HPLC; ~0.4 mL/min for UPLC | Controls retention time and resolution | wikipedia.orgresearchgate.net |
Gas Chromatography (GC) is an analytical technique designed for the separation and analysis of volatile and semi-volatile compounds. sigmaaldrich.comphenomenex.com The sample is vaporized and transported through a column by an inert carrier gas (mobile phase). shimadzu.com Separation is achieved based on the compound's boiling point and its interaction with the stationary phase coating the column. shimadzu.com Due to the high molecular weight and low volatility of this compound, direct analysis by GC is challenging and typically requires derivatization to increase its volatility and thermal stability.
When coupled with a mass spectrometer, GC-MS becomes a powerful tool for identifying unknown substances. wikipedia.orgscioninstruments.comthermofisher.com As separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. thermofisher.com The resulting mass spectrum provides a unique fragmentation pattern, acting as a "molecular fingerprint" that allows for confident identification by comparison to spectral libraries. libretexts.org While not the primary method for intact this compound, GC-MS is invaluable for analyzing more volatile, lower molecular weight terpenoids that may be present in the same natural extracts or for studying the thermal degradation products of this compound. wikipedia.orgbiomedpharmajournal.org
Spectroscopic Methods for Structural Characterization and Conformation
While chromatography excels at separation, spectroscopy is essential for elucidating the intricate three-dimensional structure of this compound. A combination of techniques is required to determine its connectivity, stereochemistry, and absolute configuration.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the molecular structure of organic compounds in solution. emerypharma.com One-dimensional (1D) NMR, including ¹H and ¹³C spectra, provides initial information about the chemical environment of the hydrogen and carbon atoms in the molecule. emerypharma.com
For a complex structure like this compound, 1D spectra often suffer from signal overlap. nih.gov Two-dimensional (2D) NMR experiments are crucial for resolving these ambiguities and establishing the complete atomic connectivity. wikipedia.orglibretexts.org Key 2D NMR experiments for this compound include:
COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin couplings, revealing which protons are adjacent to each other through 2-3 bonds. wikipedia.orglibretexts.org
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to. emerypharma.comwikipedia.org
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), which is critical for connecting different fragments of the molecule and identifying quaternary carbons. encyclopedia.pub
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, providing vital information about the molecule's relative stereochemistry and conformation. wikipedia.org
Table 2: Illustrative NMR Data for the this compound Skeleton
| NMR Experiment | Information Obtained | Application to this compound | Reference |
|---|---|---|---|
| ¹H NMR | Chemical shift, multiplicity, coupling constants, integration | Identifies types of protons (olefinic, aliphatic, aromatic, hydroxyl) | emerypharma.com |
| ¹³C NMR | Number and electronic environment of carbon atoms | Distinguishes sp³, sp², and sp carbons; identifies quaternary centers | frontiersin.org |
| COSY | ¹H-¹H coupling networks | Traces out the connectivity of the diterpenoid side chain | wikipedia.orglibretexts.org |
| HSQC | Direct ¹H-¹³C one-bond correlations | Assigns specific protons to their corresponding carbons | emerypharma.com |
| HMBC | ¹H-¹³C long-range (2-3 bond) correlations | Connects the chromene ring to the diterpenoid side chain | encyclopedia.pub |
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. innovareacademics.in It provides the molecular weight of a compound and, through analysis of fragmentation patterns, can offer clues about its structure.
High-Resolution Mass Spectrometry (HRMS) is a particularly powerful variant that measures m/z with extremely high accuracy (to several decimal places). bioanalysis-zone.commeasurlabs.com This precision allows for the unambiguous determination of a compound's elemental formula from its exact mass, as it can distinguish between molecules with the same nominal mass but different atomic compositions. bioanalysis-zone.comresearchgate.net For a compound like this compound, HRMS is essential for confirming its molecular formula (C₂₇H₃₈O₃) and for identifying the elemental composition of fragments observed in tandem MS (MS/MS) experiments, which helps to piece together the structure. innovareacademics.inmeasurlabs.com
Determining the absolute configuration of a chiral molecule with multiple stereocenters, like this compound, is a significant challenge. While NMR can establish the relative stereochemistry, it cannot typically distinguish between a molecule and its mirror image (enantiomer). Chiroptical methods, which measure the differential interaction of a chiral molecule with polarized light, are the definitive techniques for this purpose. researchgate.netnumberanalytics.com
Vibrational Circular Dichroism (VCD) has emerged as a powerful and reliable method for determining the absolute configuration of chiral molecules in solution. researchgate.net VCD measures the difference in absorbance of left and right circularly polarized infrared light during vibrational transitions. numberanalytics.com The modern approach involves a synergistic combination of experimental measurement and theoretical calculation. researchgate.netschrodinger.com
The absolute configuration of this compound acetate (B1210297), a derivative of this compound, was successfully determined using this method. researchgate.netuchile.clresearchgate.net The process involves:
Experimental Measurement: The experimental VCD spectrum of the this compound derivative is recorded. researchgate.net
Computational Modeling: A conformational search is performed for one of the possible enantiomers (e.g., the R-configuration) using computational methods like the Monte Carlo algorithm. uchile.clresearchgate.net
DFT Calculations: For the low-energy conformers, the theoretical VCD and infrared (IR) spectra are calculated using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/DGDZVP). uchile.clresearchgate.net
Comparison: The Boltzmann-averaged theoretical VCD spectrum is compared to the experimental spectrum. A good match between the calculated spectrum of the chosen enantiomer and the experimental spectrum allows for the unambiguous assignment of the absolute configuration of the natural product. researchgate.netuchile.cl
This combination of advanced chiroptical spectroscopy and quantum chemical calculations provides a robust and non-destructive path to assigning the absolute stereochemistry of complex natural products like this compound. frontiersin.orgresearchgate.net
Bioanalytical Method Development for Complex Pre-clinical Biological Matrices
The development of robust and reliable bioanalytical methods is crucial for the accurate quantification of novel compounds like this compound in complex pre-clinical biological matrices such as plasma, serum, and tissue homogenates. These matrices contain a multitude of endogenous substances that can interfere with the analysis, necessitating meticulous method development and validation.
Sample Preparation and Matrix Effects Mitigation Strategies
The primary goal of sample preparation is to extract this compound from the biological matrix, remove interfering components, and concentrate the analyte to a level suitable for detection. theanalyticalscientist.combioanalysis-zone.com Given the lipophilic nature of this compound, a tetraterpenoid, specific extraction techniques are required to achieve clean extracts and minimize matrix effects, which are alterations in the analyte's ionization efficiency caused by co-eluting matrix components. nih.goveijppr.com
Sample Preparation Techniques:
Due to the complexity of biological matrices, direct injection is rarely feasible. Common sample preparation strategies for lipophilic compounds like this compound include:
Protein Precipitation (PPT): This is a simple and fast method where a water-miscible organic solvent (e.g., acetonitrile, methanol) is added to the plasma sample to precipitate proteins. chromatographytoday.com However, PPT is often non-selective and may not sufficiently remove other matrix components like phospholipids, which are a major source of matrix effects in LC-MS analysis. bioanalysis-zone.comchromatographytoday.com
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases (e.g., an aqueous sample and a non-polar organic solvent). nih.gov For a non-polar compound like this compound, extraction with a solvent such as hexane, ethyl acetate, or methyl tert-butyl ether would be appropriate. nih.gov LLE can provide cleaner extracts than PPT but can be more labor-intensive. chromatographyonline.com
Solid-Phase Extraction (SPE): SPE is a highly selective sample preparation technique that can effectively remove interfering compounds. researchgate.netnih.gov For this compound, a reversed-phase SPE sorbent (e.g., C18 or a polymeric sorbent) would likely be effective. The process involves conditioning the sorbent, loading the sample, washing away interferences with a weak solvent, and finally eluting the analyte with a strong organic solvent. researchgate.net SPE can be optimized to maximize recovery and the effectiveness of the clean-up. researchgate.net
Matrix Effects Mitigation Strategies:
Matrix effects, primarily ion suppression or enhancement in LC-MS based assays, can significantly impact the accuracy and precision of the analytical method. nih.goveijppr.com Several strategies can be employed to mitigate these effects:
Effective Sample Clean-up: The most direct way to reduce matrix effects is to remove the interfering components through optimized LLE or SPE procedures. eijppr.comnih.gov For instance, specific SPE sorbents can be used to target the removal of phospholipids. bioanalysis-zone.com
Chromatographic Separation: Optimizing the HPLC or UHPLC conditions to achieve chromatographic separation between this compound and co-eluting matrix components is a critical step. eijppr.com This can involve adjusting the mobile phase composition, gradient profile, and choice of stationary phase.
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): The use of an internal standard that is a stable isotope-labeled version of this compound is the most effective way to compensate for matrix effects. nih.gov The SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus ensuring accurate quantification.
Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components to a level where they no longer cause significant ion suppression or enhancement. bataviabiosciences.com However, this approach is only feasible if the concentration of this compound in the sample is high enough to remain above the method's limit of quantitation after dilution.
A summary of potential sample preparation techniques for this compound analysis is presented in Table 1.
| Technique | Principle | Potential Advantages for this compound Analysis | Potential Disadvantages |
| Protein Precipitation (PPT) | Precipitation of proteins using an organic solvent. chromatographytoday.com | Simple, fast, and inexpensive. chromatographytoday.com | Non-selective, may result in significant matrix effects from phospholipids. bioanalysis-zone.comchromatographytoday.com |
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids. nih.gov | Good for lipophilic compounds, can provide cleaner extracts than PPT. nih.gov | Can be labor-intensive and may use large volumes of organic solvents. chromatographyonline.com |
| Solid-Phase Extraction (SPE) | Selective retention on a solid sorbent. researchgate.netnih.gov | Highly selective, provides clean extracts, can be automated. researchgate.net | Method development can be more complex and costly. |
Method Validation Parameters for Robustness and Reliability (e.g., selectivity, linearity, accuracy, precision)
To ensure that a bioanalytical method for this compound is reliable and fit for its intended purpose, it must be fully validated according to international guidelines, such as those from the International Council for Harmonisation (ICH). mdpi.com The key validation parameters include:
Selectivity and Specificity: Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, impurities, and matrix components. researchgate.net Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present.
Linearity and Range: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. bohrium.com The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to be precise, accurate, and linear. bohrium.com
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value. researchgate.net Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. researchgate.net Both are typically assessed at multiple concentration levels, including the lower limit of quantification (LLOQ), and are expressed as a percentage of the nominal value.
Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy under the stated experimental conditions. chromatographyonline.com
Recovery: The recovery of an analyte in an assay is the detector response obtained from an amount of the analyte added to and extracted from the biological matrix, compared to the detector response obtained for the true concentration of the pure authentic standard.
Stability: The stability of this compound in the biological matrix must be evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term stability at room temperature, and long-term stability at the intended storage temperature.
Table 2 provides typical acceptance criteria for these validation parameters based on regulatory guidelines.
| Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard. |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible. |
| Stability | Analyte concentration should be within ±15% of the initial concentration. |
Metabolomic and Lipidomic Approaches for this compound and Related Metabolites
Metabolomics and lipidomics are powerful "omics" technologies that allow for the comprehensive analysis of small molecules (metabolites) and lipids in a biological system. nih.govnih.gov These approaches can provide valuable insights into the metabolic fate of this compound and its effects on endogenous metabolic pathways.
Untargeted Metabolomics:
An untargeted metabolomics approach would aim to measure as many metabolites as possible in a biological sample following exposure to this compound. mdpi.com This can help to:
Identify this compound metabolites: By comparing the metabolic profiles of control and this compound-treated samples, novel metabolites of this compound can be detected and tentatively identified based on their mass-to-charge ratio and fragmentation patterns.
Elucidate metabolic pathways: Changes in the levels of endogenous metabolites can reveal which metabolic pathways are perturbed by this compound or its metabolites. This can provide clues about its mechanism of action and potential off-target effects. nih.gov
Discover potential biomarkers: Significant alterations in the metabolome may lead to the discovery of biomarkers associated with the pharmacological effects of this compound. nih.gov
High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-HRMS) is the primary analytical platform for untargeted metabolomics due to its high sensitivity and ability to provide accurate mass measurements for metabolite identification. researchgate.net
Targeted Lipidomics:
Given that this compound is a tetraterpenoid, it is plausible that it may interact with or influence lipid metabolism. A targeted lipidomics approach would focus on the quantitative analysis of specific lipid classes that may be affected by this compound. metabolon.comacib.at This could include the analysis of:
Fatty acids: To determine if this compound affects fatty acid synthesis, elongation, or desaturation. mdpi.com
Phospholipids: As major components of cell membranes, alterations in phospholipid profiles could indicate effects on membrane structure and function.
Triglycerides: To assess the impact on lipid storage. frontiersin.org
Sterols: To investigate potential interactions with cholesterol biosynthesis or other sterol-related pathways.
Targeted lipidomics is typically performed using LC-MS/MS with multiple reaction monitoring (MRM) for high sensitivity and specificity. metabolon.com
The application of these advanced analytical methodologies is essential for a comprehensive understanding of the disposition and pharmacological effects of this compound.
Computational Chemistry and in Silico Modeling in Sargaol Research
Quantum Chemical Calculations for Conformational Analysis and Spectroscopic Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in understanding the conformational landscape and spectroscopic properties of Sargaol and its derivatives.
DFT has been widely used to investigate the structure and energetics of organic molecules. mdpi.com In the context of this compound research, DFT calculations are crucial for determining the most stable conformations of this flexible molecule. The conformational space of this compound is vast due to its long, unsaturated side chain. Computational methods like the Monte Carlo stochastic algorithm have been used to perform conformational searches. For instance, in a study on this compound acetate (B1210297), a derivative of this compound, an extensive conformational search yielded a large number of possible structures. researchgate.net These conformers are then subjected to geometry optimization using DFT to identify the low-energy structures that are most likely to exist. mdpi.comresearchgate.neteurjchem.com
The choice of functional and basis set is critical for the accuracy of DFT calculations. mdpi.com For molecules like this compound, hybrid functionals such as B3LYP are commonly employed, often in conjunction with basis sets like DGDZVP, to provide a balance between computational cost and accuracy. researchgate.net These calculations not only provide the relative energies of different conformers but also allow for the prediction of various spectroscopic properties, which can be directly compared with experimental data to validate the computed structures. researchgate.netnih.gov
Table 1: Examples of DFT Functionals and Basis Sets in Natural Product Analysis
| Functional | Basis Set | Application | Reference |
| B3LYP | DGDZVP | Determination of absolute configuration of this compound acetate using VCD spectroscopy. | researchgate.net |
| B3LYP | 6-311+G(2d,p) | Prediction of ¹H NMR chemical shifts in conjugated triene-containing compounds. | mdpi.com |
| M06-2X | 6-311++G(d,p) | Calculation of vibrational assignments and NMR chemical shifts of 5-isoquinolinesulfonic acid. | nih.gov |
| APFD | cc-pVDZ | Investigation of ¹⁵N NMR chemical shifts in various molecular scaffolds. | rsc.org |
This table is illustrative and provides examples of DFT methods used in the analysis of complex organic molecules.
The Gauge-Including Atomic Orbital (GIAO) method, coupled with DFT, is a powerful tool for predicting NMR chemical shifts. rsc.orgnih.govnih.govimist.ma This approach has become a standard for the structural elucidation of complex organic molecules where experimental NMR data alone may be ambiguous. nih.govnih.gov The GIAO/DFT method calculates the isotropic magnetic shielding tensors for each nucleus in a molecule, which are then converted into chemical shifts. imist.ma
For a molecule with multiple chiral centers and conformational flexibility like this compound, the accurate assignment of ¹H and ¹³C NMR signals is a significant challenge. By calculating the NMR chemical shifts for various low-energy conformers obtained from DFT calculations, a Boltzmann-averaged theoretical spectrum can be generated. researchgate.net This theoretical spectrum can then be compared with the experimental spectrum to confirm the correct structural assignment and determine the predominant conformation in solution. nih.gov The accuracy of these predictions is often high enough to resolve ambiguities in experimental assignments and provide a deeper understanding of the molecule's three-dimensional structure. mdpi.com
Table 2: Application of GIAO/DFT in NMR Chemical Shift Prediction
| Molecule Type | Level of Theory | Purpose | Reference |
| Anticholinergic drugs | DFT/GIAO | Spectral assignment and conformational analysis. | nih.gov |
| Conjugated linolenic acids | GIAO/B3LYP/6-311+G(2d,p) | Revision of NMR assignments and structure elucidation in solution. | mdpi.com |
| Various organic scaffolds | B3LYP/cc-pVDZ | Prediction of ¹⁵N NMR chemical shifts for tautomer and regioisomer studies. | rsc.org |
| Hexahydroindoles | B3LYP/6-311G(d,p) | Calculation of ¹H and ¹³C chemical shifts. | imist.ma |
This table provides examples of how the GIAO/DFT method is applied to different classes of organic molecules.
Molecular Docking and Molecular Dynamics Simulations
To investigate the potential biological activity of this compound, molecular docking and molecular dynamics (MD) simulations are employed. These methods provide insights into how this compound might interact with protein targets at an atomic level. mdpi.commdpi.com
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.govfrontiersin.org In the context of this compound research, docking studies can be used to screen a library of potential protein targets to identify those with which this compound is most likely to interact. nih.gov This process is crucial for target elucidation and for generating hypotheses about the mechanism of action of this compound. The docking process involves placing the this compound molecule in various orientations within the binding site of a protein and scoring these poses based on a force field that estimates the binding affinity. mdpi.com
Following docking, molecular dynamics simulations can be performed on the most promising this compound-protein complexes. mdpi.complos.org MD simulations provide a dynamic view of the interaction, allowing researchers to assess the stability of the binding pose and observe conformational changes in both the ligand and the protein over time. plos.org These simulations are computationally intensive but offer a more realistic representation of the biological system compared to the static picture provided by docking alone. mdpi.com
A primary goal of molecular docking and MD simulations is to predict the binding mode and estimate the binding affinity of a ligand for its target. nih.govfrontiersin.orgpraiseworthyprize.org The binding mode describes the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. Understanding these interactions is key to explaining the compound's activity and can guide the design of more potent analogs.
Various scoring functions are used in docking programs to estimate the binding affinity, often expressed as a binding energy value. frontiersin.org While these scores provide a useful ranking of different ligands or binding poses, more accurate predictions of binding free energy can be obtained using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) and MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) applied to trajectories from MD simulations. plos.org These methods calculate the free energy of binding by considering the energies of the complex, the free ligand, and the free protein.
Table 3: Computational Methods for Predicting Ligand-Protein Interactions
| Method | Application | Key Outputs | Reference |
| Molecular Docking | Virtual screening, prediction of binding orientation. | Binding poses, scoring functions (binding energy estimates). | nih.govfrontiersin.org |
| Molecular Dynamics (MD) Simulations | Assessment of complex stability, analysis of conformational changes. | Trajectories of atomic motion, RMSD, RMSF, interaction energies. | mdpi.complos.org |
| MM/PBSA and MM/GBSA | Calculation of binding free energies from MD trajectories. | More accurate estimation of binding affinity. | plos.org |
This table summarizes common computational techniques used to study ligand-protein interactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgjocpr.comlongdom.org A QSAR model takes the form of an equation where the biological activity is a function of various molecular descriptors. wikipedia.org These descriptors are numerical values that quantify different aspects of a molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic properties. jocpr.com
For this compound and its analogs, QSAR studies can be valuable for predicting the biological activity of new, unsynthesized derivatives. jocpr.com The first step in developing a QSAR model is to compile a dataset of compounds with known biological activities. mdpi.com Then, a wide range of molecular descriptors are calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to identify the descriptors that are most correlated with the biological activity and to build a predictive model. longdom.orgmdpi.com A robust QSAR model can then be used to prioritize the synthesis of new compounds with potentially enhanced activity. While specific QSAR studies on this compound are not yet widely published, the methodology is well-established and applicable to this class of compounds. longdom.orgnih.gov
Predictive Models for Biological Activity based on Structural Features
Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are fundamental in modern drug discovery. wikipedia.orgcreative-biolabs.com These computational models establish a mathematical correlation between the chemical structure of a compound and its biological activity. longdom.orgnih.gov The core principle of QSAR is that the biological effect of a molecule is a function of its physicochemical and structural properties. wikipedia.org By analyzing a dataset of compounds with known activities, QSAR models can identify key molecular descriptors that govern a specific biological response. mdpi.com These descriptors can include parameters such as molecular weight, lipophilicity (logP), electronic properties, and topological indices. longdom.org
While specific QSAR models exclusively for this compound are not extensively documented in publicly available literature, the principles of QSAR are directly applicable to this and other meroterpenoids. For instance, a QSAR study on a series of this compound derivatives could elucidate the structural requirements for a particular bioactivity, such as its reported gastroprotective effect. researchgate.net By systematically modifying the diterpenoid side chain or the hydroquinone (B1673460) core of the this compound structure and correlating these changes with observed activity, a predictive model could be built. Such a model would be invaluable for forecasting the activity of new, unsynthesized this compound analogues, thereby prioritizing synthetic efforts towards the most promising candidates. creative-biolabs.com The development of robust QSAR models relies on the quality of biological data and the appropriate selection of molecular descriptors and statistical methods, such as multiple linear regression or machine learning algorithms. longdom.orgmdpi.com
The utility of computational methods in understanding this compound's structure is exemplified by studies using Density Functional Theory (DFT) calculations and Vibrational Circular Dichroism (VCD) to determine the absolute configuration of this compound acetate. This approach highlights how computational techniques can provide deep insights into the three-dimensional structure, which is a critical input for any structure-based predictive model.
Rational Design of Novel this compound Analogues
The rational design of novel analogues is a cornerstone of medicinal chemistry, aiming to optimize the therapeutic potential of a lead compound like this compound. nih.govnih.gov This process involves the targeted modification of the molecular structure to enhance desired properties, such as potency and selectivity, while minimizing undesirable ones. Computational tools play a pivotal role in this process by enabling the design and evaluation of virtual compounds before their actual synthesis. nih.gov
Based on the this compound scaffold, medicinal chemists can propose various modifications. For example, the long terpenoid side chain offers numerous possibilities for alteration, including changes in its length, saturation, and the introduction of different functional groups. mdpi.com The hydroquinone ring system can also be modified to explore the impact of different substituents on activity.
The process of rational design can be guided by molecular docking studies, which predict the binding orientation and affinity of a ligand to a specific biological target. Although the precise molecular targets for many of this compound's activities are still under investigation, hypothetical docking studies could be performed against enzymes or receptors implicated in pathways related to its observed effects, such as inflammation or cancer. mdpi.com For instance, if a particular kinase is identified as a target, analogues can be designed to form more favorable interactions with the enzyme's active site, potentially leading to increased inhibitory potency.
Furthermore, the synthesis of analogues allows for the exploration of the Structure-Activity Relationship (SAR). A study on the synthesis of 5a-carbasugar analogues of a natural product inhibitor highlights how structural modifications can be made to improve properties like biological half-life while attempting to retain or improve activity. nih.gov Similarly, the synthesis of spirotryprostatin A derivatives and the subsequent evaluation of their antifungal activity provides a framework for how a library of analogues can be created and screened to identify compounds with enhanced biological effects. mdpi.com A concise synthetic strategy for sarglamide analogues, a structurally related class of compounds, suggests that rapid access to a library of this compound analogues for bioactivity evaluation is feasible. rsc.org
Network Pharmacology and Systems Biology Approaches for Mechanism Investigation
Network pharmacology and systems biology offer a holistic approach to understanding the complex mechanisms of action of natural products like this compound. frontiersin.orgnih.gov Unlike the "one-drug, one-target" paradigm, these approaches recognize that bioactive compounds often interact with multiple targets within a complex network of biological pathways. mdpi.com
A network pharmacology study on phytochemicals from Fucus sargassum (a source of this compound) aimed to identify therapeutic targets for oral squamous cell carcinoma (OSCC) that metastasizes from breast cancer. mdpi.com In this study, protein targets for 147 phytochemicals from Sargassum were identified from various databases. mdpi.com By intersecting these targets with genes upregulated in both OSCC and breast cancer, a protein-protein interaction (PPI) network was constructed. mdpi.com This network analysis revealed HIF1A as a prominent metastasis target due to its high degree of connectivity and its involvement in cancer-related pathways. mdpi.com Molecular docking simulations then showed a strong binding affinity of a Sargassum-derived compound, isonahocol D2, with HIF1A. mdpi.com This study exemplifies how network pharmacology can be used to identify potential molecular targets and elucidate the mechanisms of action of compounds from the same genus as this compound's source.
The application of these methodologies to this compound research is promising for several reasons:
Identification of Multiple Targets: It can help to identify the multiple proteins and pathways that this compound interacts with, providing a more complete picture of its mechanism of action. nih.gov
Understanding Polypharmacology: It can explain the "polypharmacology" of this compound, where a single compound exhibits multiple therapeutic effects, such as the reported anti-inflammatory and gastroprotective activities. researchgate.netmdpi.com
Discovery of Novel Applications: By revealing unexpected interactions with biological networks, these approaches may suggest new therapeutic applications for this compound and its analogues.
The integration of computational chemistry, in silico modeling, network pharmacology, and systems biology provides a powerful and multifaceted strategy for advancing this compound research, from predicting its biological activities and designing novel analogues to unraveling its complex mechanisms of action.
Ecological and Environmental Significance of Sargaol
Role in Marine Chemical Ecology
The marine environment is a complex ecosystem where chemical signaling plays a fundamental role in mediating interactions between organisms. Sargassum, a genus of large brown seaweed, produces a variety of secondary metabolites, including meroditerpenoids, which are pivotal to its survival and its interactions with other marine life.
Sargassum species are engaged in constant chemical warfare with other organisms to prevent being eaten, overgrown, or infected. Meroditerpenoids are key weapons in this defense.
Allelopathy: Sargassum extracts containing meroditerpenoids have been shown to have allelopathic effects, meaning they can inhibit the growth of other organisms, particularly competing microalgae. For instance, studies have demonstrated that extracts from Sargassum fusiforme can inhibit the growth of red tide-forming microalgae like Heterosigma akashiwo. nih.gov This inhibitory activity helps Sargassum to maintain its dominance in certain marine environments by suppressing the proliferation of competitors for light and nutrients. The allelopathic potential of Sargassum is attributed to a variety of compounds, including fatty acids and fucosterol, which work alongside meroditerpenoids to create a potent defensive cocktail. nih.gov
Antifouling Properties: The surfaces of marine algae are prime real estate for the settlement of bacteria, diatoms, barnacles, and other invertebrates. This process, known as biofouling, can be detrimental to the alga by blocking sunlight and impeding nutrient uptake. Meroditerpenoids from Sargassum have demonstrated significant antifouling properties. researchgate.nettandfonline.com For example, extracts from the invasive species Sargassum muticum have been found to be more effective at inhibiting the settlement and growth of diatoms and bryozoan larvae than extracts from native Sargassum species. tandfonline.comresearchgate.net This enhanced chemical defense may contribute to the invasive success of S. muticum. tandfonline.com The antifouling mechanisms of these compounds are believed to involve the disruption of signaling pathways in fouling organisms, such as quorum sensing in bacteria. tandfonline.com
| Sargassum Species | Compound/Extract | Target Organism | Observed Effect |
|---|---|---|---|
| Sargassum fusiforme | Extract containing α-linolenic acid and 24-hydroperoxy-24-vinylcholesterol | Heterosigma akashiwo (red tide microalga) | Inhibition of growth nih.gov |
| Sargassum muticum | Crude extract | Marine bacteria | Inhibition of bacterial growth and quorum sensing tandfonline.com |
| Sargassum muticum | Crude extract | Cylindrotheca closterium (diatom) | Inhibition of settlement, growth, and survival tandfonline.com |
| Sargassum muticum | Crude extract | Bugula neritina (bryozoan) larvae | Inhibition of settlement and increased mortality tandfonline.com |
| Sargassum spp. | Meroditerpenoids | Various fouling organisms | Antifouling activity researchgate.net |
The production of secondary metabolites like meroditerpenoids in Sargassum is not static but can be influenced by various environmental stressors. This plasticity is a key adaptive mechanism that allows the algae to survive in the challenging and dynamic marine environment.
UV Radiation: Sargassum species are often exposed to high levels of ultraviolet (UV) radiation, particularly in tropical and subtropical regions. UV radiation can be damaging to cellular structures and DNA. In response to this stress, Sargassum produces UV-absorbing compounds, including phenolic compounds like phlorotannins, which are structurally related to the hydroquinone (B1673460) moiety of meroditerpenoids. mdpi.comawi.de It is hypothesized that the production of these compounds increases during periods of high UV exposure to protect the alga's photosynthetic apparatus and other vital cellular components. mdpi.com Studies on Sargassum cristaefolium have shown its potential to produce UV-absorbing compounds, highlighting the role of secondary metabolites in photoprotection. nih.govresearchgate.net
Temperature: Water temperature is another critical environmental factor that can influence the physiology and biochemistry of Sargassum. Studies on Sargassum muticum have shown that while optimal growth occurs at around 15°C, the content of soluble proteins, soluble sugars, and polyphenols is highest at 25°C, suggesting a compensatory increase in these compounds under high-temperature stress. researchgate.net This indicates that temperature stress can trigger the production of protective compounds, which may include meroditerpenoids, to help the alga cope with the adverse conditions. researchgate.net
Nutrient Availability: The availability of nutrients in the surrounding water can also affect the production of secondary metabolites. In nutrient-limited conditions, some algae are known to allocate more resources to the production of carbon-based secondary metabolites, such as phenolics and terpenoids, as a defense mechanism when growth is constrained. mdpi.com While specific research on the direct impact of nutrient levels on sargaol-type compounds is limited, it is a recognized principle in algal chemical ecology that a trade-off exists between growth and defense, with the production of defensive compounds often being favored when nutrients are scarce. mdpi.com
| Environmental Stressor | Sargassum Species | Observed Response | Adaptive Significance |
|---|---|---|---|
| UV Radiation | Sargassum spp. | Increased production of phenolic compounds (phlorotannins) mdpi.comawi.de | Protection of photosynthetic apparatus and DNA from UV damage mdpi.com |
| High Temperature | Sargassum muticum | Increased content of polyphenols at 25°C researchgate.net | Compensatory protection against heat stress researchgate.net |
| Nutrient Limitation | General principle in algae | Potential increase in carbon-based secondary metabolites mdpi.com | Enhanced chemical defense when growth is limited mdpi.com |
Bioprospecting and Biodiversity Considerations for Meroditerpenoids
The rich chemical diversity of meroditerpenoids in Sargassum has made this genus a prime target for bioprospecting – the search for new sources of chemical compounds, genes, and other natural products with potential economic value. The unique structures and potent biological activities of these compounds make them attractive for development in the pharmaceutical, cosmetic, and agricultural industries.
The vast biodiversity of Sargassum, with hundreds of recognized species, suggests a correspondingly high diversity of meroditerpenoids. nih.gov This chemical diversity is a valuable resource that warrants conservation. As coastal ecosystems face increasing threats from climate change, pollution, and habitat destruction, there is a risk of losing this valuable chemical library before it can be fully explored. Sustainable harvesting practices and the cultivation of Sargassum are therefore important considerations for the long-term viability of bioprospecting efforts. Moreover, the recent massive blooms of pelagic Sargassum in the Atlantic, while posing significant environmental and economic challenges, also represent a vast and readily available biomass for biorefinery applications, including the extraction of valuable compounds like meroditerpenoids. princeton.eduprinceton.edumdpi.com
Environmental Distribution and Biotransformation (without toxicity focus)
The environmental journey of this compound and related meroditerpenoids does not end with the life of the alga. When Sargassum dies, it becomes detritus, releasing its chemical constituents into the water column and sediments. The fate of these compounds is then influenced by a variety of biotic and abiotic factors.
The decomposition of Sargassum detritus is a complex process mediated by marine microorganisms. researchgate.net During this process, meroditerpenoids are likely subject to biotransformation, where they are structurally modified by microbial enzymes. These transformations can lead to the formation of new compounds with different properties and ecological roles. For example, phenolic compounds within the detritus are known to disappear almost completely during decomposition. researchgate.net The rate of decomposition and the transformation of these compounds can be influenced by factors such as temperature and the presence of pollutants like plastics. researchgate.netscu.edu.au
The release of these compounds from decaying Sargassum can have significant impacts on the local marine environment. The decomposition of large accumulations of Sargassum can lead to changes in water quality, including oxygen depletion and alterations in pH. epa.gov The dissolved organic matter released, which includes these secondary metabolites, contributes to the complex pool of chemicals in coastal waters, influencing microbial communities and biogeochemical cycles. The study of the biotransformation of Sargassum-derived compounds is an active area of research, with the potential to reveal novel biochemical pathways and enzymatic processes.
Future Directions and Emerging Research Opportunities for Sargaol
Integration of Multi-Omics Technologies for Holistic Understanding
To achieve a comprehensive understanding of Sargaol's biological effects, future research will increasingly rely on the integration of multi-omics technologies. frontlinegenomics.comfrontiersin.org This approach, which combines genomics, transcriptomics, proteomics, and metabolomics, can provide a more accurate and holistic view of the complex molecular mechanisms underlying this compound's activity. frontlinegenomics.comastrazeneca.com
By employing these technologies, researchers can move beyond studying isolated pathways and instead analyze the global changes that this compound induces within a biological system. frontiersin.orgmdpi.com For instance, transcriptomics (RNA-seq) can reveal how this compound alters gene expression, while proteomics can identify changes in protein levels and post-translational modifications. frontlinegenomics.com Metabolomics can then provide insights into the downstream effects on metabolic pathways. nih.gov This integrated data can help to identify novel drug targets, discover biomarkers for treatment response, and build multi-dimensional models of this compound's effects in both healthy and diseased states. astrazeneca.comnih.gov The application of machine learning and artificial intelligence to analyze these large and complex datasets will be crucial for uncovering intricate molecular interactions and pathways. nih.gov
Development of Advanced and Sustainable Synthetic Methodologies for Scalable Production
A significant hurdle in the clinical development of marine-derived natural products like this compound is the challenge of scalable and sustainable production. researchgate.net Future research will focus on developing advanced synthetic methodologies to overcome this limitation. Understanding the biosynthetic pathway of this compound is a critical first step, as this knowledge can inform the development of biomimetic and de novo synthesis strategies for industrial-scale production. researchgate.net
The principles of green chemistry will be central to these efforts, aiming to design environmentally benign and efficient synthetic routes that minimize waste, reduce the use of hazardous substances, and conserve energy. chemistryjournals.netnumberanalytics.comopcw.org Key strategies include:
Catalysis: Utilizing catalysts can significantly reduce waste and improve reaction efficiency. numberanalytics.com
Alternative Solvents: Employing greener solvents like water, ionic liquids, or supercritical fluids can replace traditional volatile and toxic organic solvents. chemistryjournals.net
Microwave-Assisted Synthesis: This technique can dramatically shorten reaction times and reduce energy consumption. chemistryjournals.nethumanjournals.com
Biocatalysis: Using enzymes to carry out chemical reactions offers high specificity under mild conditions, leading to fewer byproducts. chemistryjournals.net
These green synthetic approaches are not only environmentally responsible but can also be economically advantageous, making the large-scale production of this compound and its derivatives more feasible for pharmaceutical research. researchgate.netchemistryjournals.net
Exploration of Novel Biological Activities and Mechanistic Pathways (Pre-clinical)
Pre-clinical research has already identified a range of promising biological activities for this compound. researchgate.netdntb.gov.ua However, further exploration is needed to uncover novel activities and to gain a deeper understanding of the underlying mechanistic pathways. researchgate.netcstonepharma.com
Initial studies have demonstrated this compound's potential in several areas:
Gastroprotective Effects: this compound has shown dose-dependent gastroprotective activity in preclinical models. semanticscholar.orgresearchgate.netmdpi.com Further research is in progress to determine the precise mechanism of this action, with initial findings suggesting the involvement of prostaglandins (B1171923) and sulfhydryl groups. researchgate.netmdpi.com
Antioxidant and Radical-Scavenging Activity: this compound, isolated from brown algae like Taonia atomaria, has exhibited free radical-scavenging properties. nih.govnih.govsemanticscholar.orgijrar.org
Skin-Lightening Agent: this compound has been identified as a potential skin-lightening agent with lower cytotoxicity compared to hydroquinone (B1673460). surrey.ac.uk
Anti-inflammatory Properties: The anti-inflammatory potential of this compound and related compounds is an area of active investigation. semanticscholar.org
Future pre-clinical studies will likely employ a variety of in vitro and in vivo models to expand upon these findings. ppd.com High-throughput screening of this compound against diverse biological targets and cell lines can help to identify new therapeutic applications. nih.gov Mechanistic studies will be crucial to understand how this compound interacts with cellular components to exert its effects.
Sustainable Sourcing, Aquaculture, and Cultivation of this compound-Producing Organisms
The long-term availability of this compound is intrinsically linked to the sustainable management of the marine organisms that produce it, primarily brown algae of the Sargassum genus. mdpi.com Over-harvesting from wild populations is not a sustainable long-term solution. e-algae.org Therefore, a key area of future research will be the development of sustainable sourcing strategies, including aquaculture and cultivation. mdpi.comfao.org
Aquaculture of Sargassum species is emerging as a viable alternative to wild harvesting. e-algae.orgresearchgate.net Research is underway to optimize cultivation techniques, such as artificial seed production and different cultivation methods like fixed-off bottom and raft methods. e-algae.orgdergipark.org.tr Studies are also exploring the effects of various extraction techniques on the yield of bioactive compounds from cultivated Sargassum. researchgate.netmdpi.com
The overarching goal is to create a sustainable and reliable supply chain for this compound that does not deplete natural marine resources. mdpi.comfao.org This involves not only developing efficient cultivation methods but also adhering to principles of ecosystem-based management to ensure the health and biodiversity of marine environments. fao.orgresearchgate.net
Interdisciplinary Research Collaborations for Comprehensive Elucidation
The complexity of natural product research necessitates a move towards greater interdisciplinary collaboration to fully elucidate the potential of compounds like this compound. numberanalytics.comwisconsin.edu Bringing together experts from diverse fields such as marine biology, organic chemistry, pharmacology, bioinformatics, and environmental science can foster innovation and provide a more comprehensive understanding. upes.ac.inuni-jena.de
Such collaborations are essential for:
Bridging Knowledge Gaps: Chemists can focus on synthesis and structural modification, while pharmacologists investigate biological activity and mechanisms of action. Marine biologists can provide expertise on the source organisms and their cultivation. rsc.orgumbc.edu
Tackling Complex Challenges: Addressing issues like sustainable sourcing and the development of green synthetic methods requires input from environmental scientists and chemical engineers, respectively. wisconsin.edu
Accelerating Discovery: By sharing resources, data, and perspectives, interdisciplinary teams can accelerate the pace of research and development, moving promising compounds like this compound from the laboratory to potential clinical applications more efficiently. numberanalytics.comupes.ac.in
Establishing interdisciplinary research networks and frameworks will be critical for the future of this compound research, ensuring a holistic and impactful approach to unlocking its full therapeutic and scientific value. numberanalytics.comupes.ac.in
Q & A
Q. What frameworks support the integration of this compound research into broader phytochemical databases?
- Methodological Answer : Adopt FAIR data standards by depositing raw spectra, assay protocols, and crystallographic data in repositories like ChEMBL or PubChem. Use ontology terms (e.g., ChEBI, NCIT) for cross-linking. Implement version-controlled metadata templates to ensure interoperability with systems biology platforms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
